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Compound of Interest

Compound Name:
2-Phenylpyrimidine-5-

carboxamide

CAS No.: 122773-96-0

Cat. No.: B046960

Get Quote

Executive Summary
2-Phenylpyrimidine-5-carboxamide (CAS: 122773-96-0) represents a "privileged scaffold" in

modern medicinal chemistry. Its structural utility stems from the pyrimidine ring's ability to

engage in specific hydrogen bonding patterns—typically acting as a mono- or bidentate

acceptor—while the C5-carboxamide moiety provides a critical vector for hydrogen bond

donor/acceptor interactions within enzyme active sites.

This scaffold is extensively utilized in the design of kinase inhibitors (e.g., JAK, CDK),

antifungal agents (CYP51 inhibitors), and prostaglandin D synthase (H-PGDS) modulators. Its

planar geometry facilitates

-

stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets, while the C2-
phenyl group offers a hydrophobic anchor that can be substituted to tune metabolic stability
and potency.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b046960#bc-rfq
https://www.benchchem.com/product/b046960/docs?utm_src=pdf-body#2-phenylpyrimidine-5-carboxamide-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identity & Physicochemical Profile
The following data aggregates experimental and calculated properties essential for formulation

and assay development.

Property Value Notes

Chemical Name
2-Phenylpyrimidine-5-

carboxamide

CAS Registry Number 122773-96-0
Distinct from the acid (122773-

97-1)

Molecular Formula

Molecular Weight 199.21 g/mol

Appearance White to Off-white Solid Crystalline powder

Melting Point >200 °C (Predicted)
Derivatives (e.g., N-benzyl)

melt ~169–171 °C [1]

Solubility (Water) Low (< 0.1 mg/mL)
Requires cosolvent for

aqueous assays

Solubility (Organic) DMSO (> 20 mg/mL), DMF Stable in polar aprotic solvents

LogP (Calculated) ~1.3 – 1.8
Lipophilic, membrane

permeable

H-Bond Donors
1 (Amide

)

H-Bond Acceptors 3 (Pyrimidine Ns, Amide O)

Synthetic Methodologies
The synthesis of 2-phenylpyrimidine-5-carboxamide is typically approached via two primary

routes: Direct Amidation (from the carboxylic acid) or De Novo Cyclization (ring construction).
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Route A: Activation-Amidation (Standard Laboratory
Scale)
This is the most reliable method for generating the parent amide and its N-substituted analogs.

Precursor: Start with 2-phenylpyrimidine-5-carboxylic acid (CAS 122773-97-1).[1]

Activation: Convert the acid to the acid chloride using thionyl chloride (

) or oxalyl chloride. Alternatively, use peptide coupling reagents (HATU, PyBOP) for milder
conditions.

Amidation: React the activated species with ammonia (gas or dioxane solution) or a primary

amine.

Route B: Cyclization (Industrial/Library Scale)
This route constructs the pyrimidine ring and is preferred when the C2-phenyl group requires

diverse substitution patterns unavailable in commercial acids.

Condensation: Reaction of a vinamidinium salt (or equivalent 3-carbon electrophile like a

-dimethylamino acrylate) with benzamidine.

Mechanism: The amidine nitrogen attacks the electrophilic vinyl species, followed by

cyclization and elimination of dimethylamine.

Visualization: Synthetic Pathways
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Figure 1: Dual synthetic pathways accessing the 2-phenylpyrimidine-5-carboxamide
scaffold.

Structural Biology & SAR Implications
In drug discovery, this scaffold acts as a robust template for designing ATP-competitive

inhibitors.

Hinge Binding: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors

interacting with the backbone NH of the kinase hinge region.

Solvent Exposure: The C5-carboxamide group typically points towards the solvent front or

interacts with the "gatekeeper" residue, depending on the specific kinase topology. The

amide

can act as a donor to backbone carbonyls or conserved water networks.

Hydrophobic Pocket: The C2-phenyl ring occupies the hydrophobic pocket (selectivity

pocket), where

-

T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine
gatekeepers) stabilize the complex.

Visualization: Pharmacophore Interactions
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Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.

Experimental Protocols
Protocol A: Synthesis via Acid Chloride (Standard)
Use this protocol for gram-scale preparation of the unsubstituted amide.

Activation:

Charge a round-bottom flask with 2-phenylpyrimidine-5-carboxylic acid (1.0 equiv).

Suspend in anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).

Add Thionyl Chloride (

) (1.5–2.0 equiv) and a catalytic amount of DMF (2-3 drops).

Reflux for 2–3 hours until the solution becomes clear (evolution of

and

gas).
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Concentrate in vacuo to remove excess

. Azeotrope with toluene twice to ensure removal of acidic traces.

Amidation:

Dissolve the crude acid chloride residue in anhydrous THF (10 mL/g).

Cool to 0 °C in an ice bath.

Slowly bubble Ammonia gas (

) through the solution for 15–30 minutes, or add 0.5 M Ammonia in Dioxane (3.0 equiv).

Allow to warm to room temperature and stir for 2 hours.

Workup:

Quench with water.[2] The product often precipitates directly.

Filter the solid.[2][3][4] If no precipitate, extract with Ethyl Acetate (3x), wash with Brine,

dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM:MeOH gradient).

Protocol B: Solubility & Stability Assay
Essential for biological evaluation.

Stock Preparation: Dissolve 2 mg of compound in 100

L DMSO (20 mg/mL stock).

Aqueous Dilution: Spike 5

L of stock into 495

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

http://eprints.ibb.waw.pl/2366/1/45a.pdf
http://eprints.ibb.waw.pl/2366/1/45a.pdf
https://pdf.benchchem.com/15394/N_phenylquinoline_2_carboxamide_A_Technical_Guide_to_Solubility_and_Stability.pdf
https://www.mdpi.com/1420-3049/17/5/5363
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


L of PBS (pH 7.4).

Incubation: Shake at 25 °C for 24 hours.

Analysis: Centrifuge (14,000 rpm, 10 min) to pellet undissolved solid. Analyze supernatant

via HPLC-UV against a standard curve.

Self-Validation Check: If the peak area is <1% of the standard, the compound has

precipitated (Solubility < 2

g/mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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